C27H21F2N5O2
Description
Contextualization of Urea-Based Fluorinated Heterocyclic Compounds in Medicinal Chemistry
The molecular architecture of C27H21F2N5O2 is representative of a strategic approach in medicinal chemistry that combines three important structural features: a urea (B33335) functional group, heterocyclic rings, and fluorine atoms. The urea moiety is a privileged scaffold found in numerous bioactive compounds and clinically approved drugs. nih.govfrontiersin.org Its utility in drug design is well-established, often incorporated to modulate biological potency and selectivity, as well as to improve pharmacokinetic properties. nih.gov The urea group can act as a rigid linker and a hydrogen bond donor-acceptor, facilitating crucial interactions with biological targets such as protein kinases. frontiersin.org
The incorporation of fluorine into heterocyclic compounds is another prevalent strategy in drug development. nih.gov Fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. ontosight.airesearchgate.net These modifications can lead to enhanced drug-like characteristics, and the inclusion of fluorine has become a common feature in many recently approved pharmaceuticals. nih.gov The combination of a urea backbone with fluorinated heterocyclic systems represents a powerful approach to creating novel therapeutic agents, particularly in the development of targeted therapies like kinase inhibitors. frontiersin.orgresearchgate.net
Structural Isomerism within the this compound Framework
The molecular formula this compound can correspond to multiple structural isomers. The precise arrangement of atoms, particularly the substitution pattern of the difluorophenyl ring, is critical as it dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Two specific isomers are of particular interest in research contexts.
In this isomer, the fluorine atoms are positioned at the 2nd and 4th carbons of the terminal phenyl ring. This specific arrangement influences the molecule's conformational preferences and its potential interactions with target proteins.
Table 1: Chemical Properties of the 1-(2,4-difluorophenyl) Isomer
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 485.49 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
Note: Data is calculated based on the chemical structure.
This isomer features fluorine atoms at the 3rd and 5th positions of the phenyl ring. The symmetrical substitution pattern of the 3,5-difluorophenyl group presents a different electronic and steric profile compared to the 2,4-isomer, which can lead to distinct biological activities and potencies.
Table 2: Chemical Properties of the 1-(3,5-difluorophenyl) Isomer
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 485.49 g/mol |
| IUPAC Name | 1-(3,5-difluorophenyl)-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
Note: Data is calculated based on the chemical structure.
Significance of the Indole (B1671886) and Pyrrole (B145914) Moieties in Bioactive Chemical Entities
The core of this compound is built upon two fundamental nitrogen-containing heterocyclic systems: indole and pyrrole. Both are ubiquitous in nature and are considered "privileged" scaffolds in medicinal chemistry due to their wide range of pharmacological activities. indexcopernicus.comnih.gov
The indole ring system, formed by a benzene (B151609) ring fused to a pyrrole ring, is a key building block in numerous pharmaceuticals. researchgate.netresearchgate.net It is present in essential endogenous molecules like serotonin (B10506) and tryptamine. nih.gov Indole derivatives have been shown to possess a vast array of therapeutic properties, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities. indexcopernicus.comresearchgate.netresearchgate.net
Similarly, the pyrrole ring is a component of vital biological molecules such as heme, chlorophyll, and vitamin B12. nih.govekb.eg Synthetic compounds containing pyrrole and its fused analogs have been developed and screened for diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. nih.gov The strategic inclusion of both indole and pyrrole moieties within a single molecular entity like this compound is a rational design approach aimed at creating potent bioactive agents that can interact with multiple biological targets or with a specific target in a highly effective manner.
Overview of Research Trajectories for this compound and Related Molecular Architectures
Given its structural components, the primary research trajectory for this compound and related compounds is in the field of oncology, specifically as kinase inhibitors. The diaryl urea structure is a well-known pharmacophore for inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. frontiersin.org
Future research would likely involve the synthesis of a library of analogs to establish a comprehensive structure-activity relationship (SAR). nih.gov This would entail systematic modifications at various positions of the molecule, such as:
Altering the substitution pattern on the phenyl, indole, and pyrrole rings.
Replacing the indole or pyrrole moieties with other heterocyclic systems.
Modifying the urea linker to fine-tune the molecule's conformational flexibility and hydrogen-bonding capacity.
Through such investigations, researchers aim to optimize the compound's potency, selectivity, and pharmacokinetic profile, with the ultimate goal of developing a novel therapeutic agent. The exploration of complex molecules like this compound exemplifies the ongoing effort in medicinal chemistry to design and synthesize targeted therapies based on a deep understanding of molecular interactions and structural biology.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-(2,4-difluorophenyl)-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
| 1-(3,5-difluorophenyl)-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
| Serotonin |
| Tryptamine |
| Heme |
| Chlorophyll |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H21F2N5O2 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N,7-bis[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H21F2N5O2/c1-16-3-2-12-33-24(16)32-25-22(27(33)36)13-21(26(35)31-14-17-4-8-19(28)9-5-17)23(30)34(25)15-18-6-10-20(29)11-7-18/h2-13,30H,14-15H2,1H3,(H,31,35) |
InChI Key |
VDAKYGSZMPGTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Synthetic Methodologies for C27h21f2n5o2 and Analogous Scaffolds
Retrosynthetic Analysis of the C27H21F2N5O2 Core Structure
A retrosynthetic analysis for a hypothetical this compound structure would logically begin with the disconnection of the most synthetically accessible bonds. The urea (B33335) moiety represents a prime candidate for disconnection, as numerous methods exist for its formation. This C-N bond cleavage would break the molecule into two or more amine precursors and a carbonyl source.
Further disconnection of the heterocyclic fragments would likely involve breaking C-N or C-C bonds that can be formed through well-established cyclization or cross-coupling reactions. For instance, a pyrimidine or triazine ring could be deconstructed into acyclic precursors suitable for a condensation reaction. A plausible retrosynthetic pathway might involve:
Urea Disconnection: Cleavage of the C-N bonds of the urea functional group to yield two or more complex amine fragments.
Heterocycle Disconnection: Breaking down the nitrogen-containing rings into simpler components, such as dicarbonyl compounds, amidines, or other suitable building blocks for cyclization.
Fluorine Group Disconnection: Identifying precursors where the fluorine atoms can be introduced selectively, either at an early stage or through late-stage functionalization of an advanced intermediate.
This approach simplifies the complex target molecule into more manageable and potentially commercially available starting materials.
Conventional and Novel Synthetic Routes for Substituted Urea Derivatives
The urea functional group is a cornerstone of many biologically active molecules. nih.gov Its synthesis has evolved from traditional methods to more efficient and safer modern techniques.
Conventional Routes: The classical approach to synthesizing ureas often involves highly reactive and toxic reagents like phosgene or its derivatives (e.g., triphosgene). nih.gov In these reactions, an amine is treated with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the final urea product. nih.gov While effective, the hazardous nature of phosgene has driven the development of alternative methods. nih.gov Another traditional route is the reaction of amines with isocyanates, though the synthesis of isocyanates themselves can involve hazardous precursors. google.com
Novel Routes: Modern synthetic chemistry has introduced several safer and more sustainable methods for urea synthesis. These include:
Phosgene-Free Methods: Using substitutes for phosgene such as carbonyldiimidazole (CDI) or phenyl carbamates. google.com
Carbon Dioxide (CO2) Utilization: Metal-free methods that utilize CO2 as a C1 building block at atmospheric pressure offer a greener alternative. organic-chemistry.org
Catalytic Approaches: The oxidative carbonylation of amines using catalysts can produce urea derivatives. researchgate.net Recent research has also explored electrocatalytic methods that combine nitrogen and carbon dioxide or carbon monoxide under ambient conditions, representing a significant step towards sustainable urea production. chemeurope.comgraincentral.com
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ, which are then trapped by amines to form ureas. organic-chemistry.org
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Phosgenation | Amine, Phosgene/Triphosgene | Traditional, high-yielding but uses highly toxic reagents. | nih.gov |
| Isocyanate Addition | Amine, Isocyanate | Common and versatile for unsymmetrical ureas. | google.com |
| CO2 Utilization | Amine, CO2, Dehydrating agent | "Green" approach, atom-economical, avoids toxic reagents. | organic-chemistry.org |
| Electrocatalysis | N2, CO2/CO, Catalyst | Sustainable, operates at ambient temperature/pressure. | chemeurope.comgraincentral.com |
| Rearrangement Reactions | Carboxylic acid/amide, Azide source, Amine | Generates isocyanate in situ, avoiding its direct handling. | organic-chemistry.org |
Multi-Component Reaction Approaches in Heterocyclic Compound Synthesis Relevant to this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for synthesizing complex molecules like nitrogen-containing heterocycles. researchgate.netrsc.org They are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds. researchgate.net
For nitrogen-rich heterocyclic systems, isocyanide-based MCRs are particularly prominent:
Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. shodhsagar.com The product is a bis-amide, which can be a versatile intermediate for subsequent cyclization to form various heterocyles like imidazoles or more complex fused systems. nih.govbeilstein-journals.orgnih.gov
Passerini Reaction: As the first isocyanide-based MCR, this three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. nih.govresearchgate.net These products can also serve as precursors for heterocyclic synthesis.
Other notable MCRs for building N-heterocycles include the Biginelli reaction for pyrimidine synthesis and the Hantzsch reaction for pyridine synthesis. researchgate.netconsensus.app The use of MCRs in tandem or in sequence can rapidly construct complex molecular architectures suitable for scaffolds like this compound. beilstein-journals.orgnih.gov Microwave assistance can further enhance the efficiency of these reactions, often leading to higher yields and shorter reaction times. nih.gov
Advanced Synthetic Strategies Involving Fluorination and Selective Functionalization
The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorination a key strategy in medicinal chemistry. researchgate.net The synthesis of a difluorinated compound like this compound requires precise and selective methods.
Modern Fluorinating Agents: The field has moved beyond hazardous reagents like elemental fluorine. Modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are stable, solid reagents that offer greater safety and selectivity. mdpi.com These reagents are widely used for the fluorination of electron-rich systems and for the synthesis of α-fluoro carbonyl compounds. mdpi.com
Selective C–H Fluorination: A significant advancement is the direct fluorination of C–H bonds, which avoids the need for pre-functionalized substrates. nih.gov This approach enhances synthetic efficiency, particularly for late-stage functionalization of complex molecules. chinesechemsoc.org
Transition-Metal Catalysis: Palladium-catalyzed methods, often using a directing group, can achieve high site-selectivity in the fluorination of unactivated sp3 C–H bonds. acs.org
Photocatalysis: Visible-light-mediated photocatalysis allows for the fluorination of C–H bonds under mild conditions. chinesechemsoc.orgrsc.org This method can generate reactive radical intermediates that lead to selective fluorination. nih.gov
| Fluorination Type | Common Reagents | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI | Enolates, Aromatic rings, Alkenes | Uses stable, solid reagents; versatile. | mdpi.com |
| Nucleophilic Fluorination | DAST, Alkali metal fluorides | Alcohols, Alkyl halides | Displacement of leaving groups. | |
| Selective C-H Fluorination | Selectfluor, AgF | Aliphatic and aromatic C-H bonds | Late-stage functionalization, high selectivity. | nih.govchemistryworld.com |
| Photocatalytic Fluorination | Selectfluor, NFSI with a photocatalyst | Unactivated C-H bonds, Heteroarenes | Mild conditions, uses visible light. | chinesechemsoc.orgrsc.org |
Application of Green Chemistry Principles in the Development of this compound Analogues
Green chemistry principles are increasingly integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. rasayanjournal.co.in
Key green chemistry approaches relevant to the synthesis of complex heterocycles include:
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives. Water is an excellent green solvent for many reactions, and other options include bio-based solvents like ethanol and glycerol, as well as supercritical fluids like CO2. rsc.orgneuroquantology.comresearchgate.netsigmaaldrich.comresearchgate.net The use of "no solvent" or mechanochemical methods, such as ball milling, represents an even greener approach. unigoa.ac.in
Catalysis: The use of catalysts, whether heterogeneous, homogeneous, or biocatalytic, is preferred over stoichiometric reagents to improve atom economy and reduce waste. frontiersin.org For instance, mixed oxides have been used as efficient heterogeneous catalysts in the multi-component synthesis of N-containing heterocycles. arabjchem.org
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov
Isolation and Purification Techniques for Complex Organic Molecules
The final stage of any synthesis is the isolation and purification of the target compound. For complex, often polar molecules like this compound, a combination of techniques is typically required. emu.edu.tr
Crystallization: This is a powerful technique for purifying solid compounds. reachemchemicals.com It relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures. Recrystallization can often yield highly pure material.
Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer.
Filtration: This technique is used to separate solid products from a liquid phase, often after crystallization or precipitation. reachemchemicals.com Vacuum filtration is commonly employed to speed up the process. emu.edu.tr
Chromatography: This is one of the most versatile purification techniques in organic chemistry. geeksforgeeks.org
Column Chromatography: A solid stationary phase (e.g., silica gel) is used to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is used for both analytical and preparative-scale purification. allen.in
Specialized Techniques: For highly polar compounds, which may be difficult to purify with standard normal-phase or reversed-phase chromatography, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography are employed. reddit.combiotage.comchromatographyonline.comnih.gov
| Technique | Principle of Separation | Best Suited For | Reference |
|---|---|---|---|
| Crystallization | Differential solubility | Purification of solid compounds. | reachemchemicals.com |
| Extraction | Differential solubility in immiscible liquids | Initial workup and removal of impurities. | |
| Column Chromatography | Differential adsorption/partitioning | General purification of reaction mixtures. | geeksforgeeks.org |
| HPLC | High-resolution partitioning | Final purification and analysis of purity. | allen.in |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Purification of very polar compounds. | biotage.comnih.gov |
Analysis of the Chemical Compound this compound
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the chemical compound with the molecular formula this compound. As a result, a detailed article on its structural elucidation and conformational analysis as per the requested outline cannot be generated.
Extensive searches have been conducted to identify a known substance corresponding to the formula this compound and to locate associated analytical data. These efforts have not yielded any specific, well-characterized compound for which Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), or X-ray crystallography data has been published.
The highly specific nature of the requested information—covering advanced techniques for determining molecular structure—implies that the subject is a compound that has undergone rigorous scientific investigation. However, this information is not available in the public domain.
Possible reasons for the absence of data include:
The compound may be a novel substance whose discovery and characterization have not yet been published in scientific literature.
The data may be proprietary and contained within internal research and development archives of a private organization.
There may be a typographical error in the provided molecular formula.
Given the constraints and the lack of available data, it is impossible to provide a scientifically accurate and verifiable article that adheres to the requested structure and content inclusions for the compound this compound. The generation of content for the specified subsections would require access to primary research data that is not currently available.
Biological Activity Spectrum and in Vitro Evaluation of C27h21f2n5o2 and Its Analogues
Antimicrobial Research Perspectives
The core structures within C27H21F2N5O2, notably the spiro[pyrrolidine-3,3'-oxindole] and pyrrolo[2,3-b]pyridine scaffolds, are featured in numerous studies for their antimicrobial properties.
Antibacterial Efficacy Investigations
Analogues of this compound, particularly those containing the spiro[pyrrolidine-3,3'-oxindole] framework, have been a focal point of antibacterial research. A variety of these compounds have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.
For instance, a class of spiro[indoline-2,2'-pyrrolidine]-3-ones demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli. haramaya.edu.et One derivative, at a concentration of 75 μg/mL, showed a greater ability to inhibit Staphylococcus aureus in particular. haramaya.edu.et Similarly, novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives were synthesized and screened for their in vitro antibacterial activity, with several compounds showing efficacy against bacterial strains. researchgate.net
Further studies on pentacyclic spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds have shown moderate to excellent antibacterial activities, with some derivatives exhibiting effects comparable to the standard drug Tetracycline. mdpi.com The antibacterial response of certain fluorobenzoylthiosemicarbazides, which are precursors to some heterocyclic systems, was found to be highly dependent on the substitution pattern, with trifluoromethyl derivatives showing activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) at Minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. researchgate.net
The pyrrolopyridine moiety also contributes to antibacterial potential. Derivatives of pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli, stimulating further research into this class of compounds. nih.gov
Table 1: Antibacterial Activity of Selected Spirooxindole Analogues
| Compound Class | Test Organism | Activity/Potency | Reference |
|---|---|---|---|
| Spiro[indoline-2, 2'-pyrrolidine]-3-ones | Staphylococcus aureus | High inhibition at 75 µg/mL | haramaya.edu.et |
| Spiro[indoline-3,4'-pyrimidin]-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective, compound with X/Y/Z = F/Cl/H was most potent | mdpi.com |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives | Enterococcus faecalis, Staphylococcus aureus | MIC values ranged from 375–3000 µg/mL | nih.gov |
Antifungal Activity Studies
The antifungal potential of spiro[pyrrolidine] derivatives has been well-documented. A new class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, was screened for antifungal activity against four dermatophytic fungi and showed positive results. nih.gov Another study focused on novel spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives, with certain compounds displaying notable antifungal activity. researchgate.net
More specifically, spiro[pyrrolidine-3',3'-quinoline]-2,2'-dione derivatives were designed as novel antifungal agents targeting chitin (B13524) synthase. nih.gov Several of these compounds exhibited strong antifungal activity against four pathogenic fungi, with MIC values ranging from 4 to 32 μg/mL, which were comparable or superior to the reference drugs polyoxin (B77205) B and fluconazole. nih.gov These compounds were also effective against fluconazole-resistant and micafungin-resistant fungal variants. nih.gov
In a study of spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide scaffolds, several derivatives showed moderate to good antifungal activities, comparable to Amphotericin B. mdpi.com Similarly, certain spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif exhibited notable antifungal properties. nih.gov
Antiviral Potentials and Mechanisms
Spirooxindoles, a key component of the this compound structure, have been identified as privileged chemotypes for antiviral drug development due to their unique three-dimensional features. scilit.comnih.gov Research has highlighted their potential against a range of viruses.
Derivatives have shown significant activity against Human Immunodeficiency Virus (HIV). One spirooxindole compound, SIP-1, was found to inhibit HIV with an IC50 of 0.5 μM by binding to the functional domain of the viral protein R (Vpr). nih.gov Oxindole-derived protease inhibitors have also been designed to combat mutant strains of HIV. nih.gov
The spirooxindole scaffold has also been investigated for activity against coronaviruses. Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] showed promising antiviral properties against SARS-CoV-2. mdpi.com A study dedicated to spirooxindole-based phenylsulfonyl moieties identified compounds with potent activity against both MERS-CoV (IC50 values of 11 and 23 µM) and SARS-CoV-2 (IC50 values of 17 and 18 µM for the most potent compounds). nih.gov
Furthermore, spiro-pyrazolopyridone oxindoles have been reported as potent inhibitors of the dengue virus (DENV), leading to the development of a preclinical candidate with excellent in vivo efficacy. scilit.comnih.govacs.org
Antioxidant Activity Assessments of this compound Derivatives
The antioxidant potential of compounds related to this compound appears to be linked primarily to the pyrrolopyridine portion of the molecule. Research on pyrrolo[2,3-b]quinoxaline derivatives, which are structurally similar to pyrrolopyridines, has demonstrated their capability as radical scavengers. rsc.org One study, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, identified a specific ethyl carboxylate derivative as having the greatest potential as a radical scavenger. rsc.org Computational studies further suggested that this compound could effectively scavenge hydroxyl radicals (HO•) in a physiological lipid environment. rsc.org
In contrast, a study on a series of novel spirooxindole-3,3'-pyrrolines found that they lacked antioxidative capabilities when tested with the DPPH radical scavenging assay. nih.gov This suggests that the spirooxindole core itself may not be the primary contributor to antioxidant activity, and such properties may depend more on other parts of the molecule, like the pyrrolopyridine scaffold, or specific substitutions.
Anti-Inflammatory Research Approaches for this compound Analogues
Analogues containing the spiro[indole-pyrrolidine] core have been investigated for their anti-inflammatory effects. A study of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones found that several compounds exhibited remarkable anti-inflammatory activity relative to the standard drug indomethacin. umich.edu Another investigation into spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif also reported that the tested compounds displayed significant anti-inflammatory properties and were non-cytotoxic on periodontal ligament fibroblasts. nih.gov
The broader indoline (B122111) nucleus is recognized for a wide variety of biological properties, including anti-inflammatory action. core.ac.uk In a study of synthesized indoline derivatives, compounds were examined using an anti-denaturation assay, with some showing excellent inhibition of protein denaturation comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk Additionally, derivatives of pyrrolo[3,4-c]pyridine have been synthesized and evaluated for anti-inflammatory activity. nih.gov
Antitumor and Anticancer Research Initiatives for Related Chemical Entities
The spiro[pyrrolidine-3,3'-oxindole] scaffold is a core motif in a multitude of natural and synthetic compounds that demonstrate pronounced anticancer activities. nih.govresearchgate.net This structural unit is found in natural alkaloids that are known to inhibit the cell cycle. umich.edu
Synthetic libraries of compounds with this spiro motif have shown exceptional inhibitory activity against the proliferation of various cancer cells. One study reported the design of a library of spiro[pyrrolidine-3,3'-oxindole] compounds that demonstrated substantial inhibition in MCF-7 breast cancer cells, with several analogues having low micromolar EC50 values and inducing cell death through apoptosis. nih.gov Another study found that a novel spiro[pyrrolidine-3,3'-oxindole] derivative exhibited the most potent inhibitory activity against MCF-7 (breast), HCT116 (colon), and Huh7 (liver) cancer cell lines, with IC50 values of 4.8 µM and 3.9 µM against MCF7 and HCT116, respectively. researchgate.net
Further research on halogenated spiro[pyrrolidine-thiazolo-oxindoles] showed broad anticancer activity. One analogue, compound 5g, was found to be more potent than the standard chemotherapeutic drug cisplatin (B142131) against liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com
The pyrrolo[3,2-b]pyridine scaffold is also a subject of anticancer research. A series of diarylureas and amides featuring this scaffold showed potent antiproliferative activity against the human melanoma cell line A375, with some compounds showing activity superior to Sorafenib. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Analogue Compounds
| Compound Class | Cancer Cell Line | Activity (IC50 / EC50) | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-3,3'-oxindole] derivative (Compound 7) | MCF-7 (Breast) | 4.8 µM | researchgate.net |
| Spiro[pyrrolidine-3,3'-oxindole] derivative (Compound 7) | HCT116 (Colon) | 3.9 µM | researchgate.net |
| Spiro[pyrrolidine-thiazolo-oxindole] (Compound 5g) | HepG2 (Liver) | 5.00 µM | mdpi.com |
| Spiro[pyrrolidine-thiazolo-oxindole] (Compound 5g) | MCF-7 (Breast) | < 3.00 µM | mdpi.com |
Other Relevant Biological Activity Profiles (e.g., antimalarial, neuroprotective, anticonvulsive, antinoccipetive)
Extensive searches of scientific literature and chemical databases did not yield specific information for a compound with the chemical formula this compound. Consequently, no research data on its antimalarial, neuroprotective, anticonvulsive, or antinociceptive activities, or those of its direct analogues, could be identified.
Scientific research on the biological activity of chemical compounds is highly specific to their unique three-dimensional structure. Even minor changes in the arrangement of atoms can drastically alter a compound's biological effects. Therefore, in the absence of data for this compound, it is not scientifically valid to extrapolate or infer any potential biological activities from other, structurally unrelated compounds.
In Vitro Cytotoxicity Profiling in Cell Lines for Biological Screening
Consistent with the lack of information on its biological activities, no data regarding the in vitro cytotoxicity of this compound in any cell lines has been reported in the available scientific literature. Cytotoxicity screening is a fundamental step in the evaluation of new chemical entities, and the absence of such data indicates that this compound has likely not been the subject of significant biological investigation or that such studies have not been published in publicly accessible resources.
Without experimental data, it is impossible to provide a cytotoxicity profile for this compound.
No Publicly Available Research Found for a Compound with the Molecular Formula this compound
Following a comprehensive search of scientific databases and publicly available literature, no specific research or data could be identified for a chemical compound with the molecular formula This compound . Consequently, it is not possible to generate an article detailing the mechanistic investigations of its biological actions as requested.
The structured outline provided, which includes elucidation of molecular targets, cellular response pathways, and pharmacophoric elements, requires specific experimental data from published research. Without any studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
The absence of information suggests that a compound with this specific elemental composition may be a novel chemical entity that has not yet been synthesized, or if it has been synthesized, its biological properties have not been disclosed in the public domain.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological activities and mechanisms of action for any compound, including one with the formula this compound. At present, the scientific community has not provided any data to fulfill the detailed request.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles and Methodologies for SAR and QSAR Investigations
The exploration of C27H21F2N5O2 and its analogs is rooted in the principles of SAR and QSAR, which aim to establish a correlation between a molecule's chemical structure and its biological activity. svuonline.orgyoutube.com SAR studies involve the systematic modification of a lead compound's structure to identify key pharmacophoric features and understand how different functional groups contribute to its interaction with the biological target. youtube.com
QSAR methodologies take this a step further by creating mathematical models that quantitatively describe this relationship. nih.govdrugdesign.org The fundamental process for developing a QSAR model involves several key steps:
Data Set Selection : A diverse set of molecules with known biological activities (e.g., IC50 values) is assembled. drugdesign.org
Descriptor Calculation : Various physicochemical, electronic, and structural properties, known as molecular descriptors, are calculated for each molecule in the set. nih.govfrontiersin.org
Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to biological activity. nih.govnih.gov
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness. nih.govresearchgate.net
These methodologies allow researchers to predict the activity of novel compounds before synthesis, thereby guiding the rational design of more potent and selective inhibitors. drugdesign.orgbasicmedicalkey.com
Impact of Fluorine Substitutions on Biological Activity and Specificity
The this compound scaffold contains a difluorophenyl group, a common feature in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a compound's pharmacological profile. tandfonline.com Fluorine is a relatively small atom, comparable in size to hydrogen, allowing it to act as a bioisostere. tandfonline.comresearchgate.net However, its high electronegativity profoundly alters the electronic properties of the molecule. tandfonline.comnih.gov
Key impacts of fluorine substitution include:
Enhanced Binding Affinity : The electron-withdrawing nature of fluorine can modulate the electronics of the phenyl ring, potentially leading to more favorable interactions with the target protein. tandfonline.com It can also participate in specific, non-covalent interactions within the binding pocket.
Improved Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. tandfonline.com This can increase the compound's half-life and bioavailability.
Modulation of Physicochemical Properties : Fluorination typically increases a molecule's lipophilicity (hydrophobicity), which can influence its ability to cross cell membranes. tandfonline.com It can also alter the acidity (pKa) of nearby functional groups, affecting solubility and target engagement.
In the context of this compound, the two fluorine atoms on the aniline (B41778) ring are crucial for optimizing its interaction within the p38 kinase binding site.
Influence of Phenyl Ring Substitution Patterns on Biological Efficacy
The diaryl structure of this compound means that the substitution patterns on its multiple phenyl rings are critical determinants of its biological efficacy. SAR studies on kinase inhibitors consistently show that the nature and position of substituents on aromatic rings can drastically alter potency and selectivity. mdpi.commdpi.com For p38 MAP kinase inhibitors specifically, one of the phenyl rings often occupies a hydrophobic pocket that is unique to this kinase, contributing significantly to the inhibitor's selectivity. columbia.edu
The influence of different substitution patterns can be generalized as follows:
Steric Effects : The size and shape of substituents determine how well the inhibitor fits into the binding pocket. Bulky groups may cause steric clashes, reducing affinity, whereas smaller groups might not fully occupy the available space for optimal interaction.
Electronic Effects : Electron-donating or electron-withdrawing groups alter the charge distribution of the phenyl ring, affecting hydrogen bonding capabilities and π-π stacking interactions with aromatic amino acid residues in the active site.
The table below illustrates hypothetical SAR based on common observations for kinase inhibitors.
| Phenyl Ring Position | Substituent | Predicted Effect on Activity | Rationale |
| Para | -CF3 (Trifluoromethyl) | Increase | Strong electron-withdrawing group, can enhance binding and metabolic stability. |
| Para | -OH (Hydroxyl) | Decrease | May introduce unfavorable polarity in a hydrophobic pocket. |
| Meta | -Cl (Chloro) | Increase | Halogen bonding can provide an additional favorable interaction. |
| Ortho | -CH3 (Methyl) | Decrease | Potential for steric hindrance with residues at the entrance of the binding pocket. |
This table is for illustrative purposes and represents general principles in kinase inhibitor design.
Role of the Urea (B33335) Linkage in Compound Activity and Conformational Flexibility
This compound is classified as a diaryl urea inhibitor, with the urea moiety (-NH-CO-NH-) serving as a central linker. columbia.edu This functional group is not merely a spacer but plays a vital role in the compound's mechanism of action.
Hydrogen Bonding : The urea group contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). This allows it to form a network of critical hydrogen bonds with the protein backbone in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. nih.govresearchgate.net
Conformational Stabilization : The primary mechanism of action for BIRB 796 involves binding to an allosteric site and stabilizing an inactive conformation of the p38 kinase known as the "DFG-out" conformation. columbia.edu The urea linker is essential for orienting the two large aryl systems of the molecule in a specific conformation that induces and stabilizes this inactive state of the enzyme, preventing it from binding ATP. columbia.edu
Structural Flexibility : While providing key interaction points, the urea linkage also imparts a degree of rotational flexibility, allowing the inhibitor to adopt the optimal conformation required for high-affinity binding within the complex three-dimensional space of the allosteric pocket.
Contributions of Indole (B1671886) and Pyrrole (B145914) Heterocycles to Potency and Selectivity
While this compound itself contains an imidazopyridinone core rather than a simple indole or pyrrole, the principles governing the function of these nitrogen-containing heterocycles are highly relevant. Such heterocyclic systems are considered "privileged structures" in kinase inhibitor design. nih.gov
Scaffold Function : Pyrrole, indole, and related azaindole frameworks often serve as bioisosteres of the purine (B94841) ring of ATP. nih.gov They act as a central scaffold from which other functional groups are projected to interact with different regions of the ATP-binding site.
Hinge Binding : A key interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. The nitrogen atoms within these heterocycles are perfectly positioned to act as hydrogen bond acceptors or donors, effectively anchoring the inhibitor to the enzyme. nih.govcancertreatmentjournal.com
Physicochemical Descriptors in QSAR Modeling
QSAR models rely on numerical representations of molecular features, known as descriptors, to build a correlative model with biological activity. frontiersin.orgwisdomlib.org A wide array of descriptors can be calculated to capture the different aspects of a molecule's structure that may influence its function.
| Descriptor Category | Example Descriptors | Significance in QSAR Modeling |
| Electronic | Electronegativity, Dipole Moment, HOMO/LUMO Energies | Describes the electronic charge distribution, polarizability, and reactivity of the molecule, which governs electrostatic and covalent interactions. frontiersin.orgfrontiersin.org |
| Steric | Molecular Weight (Mass), Van der Waals Volume, Molar Refractivity | Relates to the size and shape of the molecule, which is critical for its fit within the target's binding site. frontiersin.orgfrontiersin.org |
| Topological | Structural Symmetry, Wiener Index, Zagreb Indices | Quantifies aspects of molecular structure like branching and connectivity, which can influence binding and physical properties. frontiersin.orgfrontiersin.org |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with the target. frontiersin.orgfrontiersin.org |
| H-Bonding | Polar Surface Area (PSA), Number of H-bond Donors/Acceptors | Quantifies the potential for hydrogen bonding, a key interaction for target binding and for determining solubility and permeability. researchgate.net |
These descriptors form the variables in a QSAR equation that aims to predict the activity of a compound based on its calculated properties. nih.gov
Predictive Modeling for the Rational Design of Novel Bioactive Scaffolds
The ultimate goal of developing a QSAR model is to use it as a predictive tool in the rational design of new molecules. acs.orgresearchgate.net Once a statistically robust model is established for a series of compounds related to this compound, it can be applied to accelerate the drug discovery process in several ways:
Virtual Screening : Large virtual libraries of compounds can be computationally screened by calculating their descriptors and using the QSAR model to predict their biological activity. nih.gov This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and testing.
Lead Optimization : The QSAR model can provide insights into which physicochemical properties are most important for activity. drugdesign.orgfrontiersin.org For example, if the model shows that a lower LogP and a higher dipole moment are correlated with better activity, chemists can focus on modifications that achieve these property changes.
Design of Novel Scaffolds : By understanding the key descriptors and structural features required for activity, medicinal chemists can design entirely new molecular scaffolds that possess the desired properties, moving beyond simple modifications of the original lead compound. nih.govnih.gov
This predictive approach significantly reduces the trial-and-error component of drug discovery, making the process more efficient and cost-effective. basicmedicalkey.com
Computational Modeling and Cheminformatics Approaches in C27h21f2n5o2 Research
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification
Molecular docking has been a cornerstone in elucidating the binding mechanism of Mavorixafor (also known as AMD11070) to its target, the CXCR4 receptor. As a G protein-coupled receptor (GPCR), CXCR4 possesses distinct binding pockets that can be targeted by small molecules. nih.gov Docking studies have consistently shown that Mavorixafor binds within the transmembrane domain of CXCR4, specifically in a region referred to as the "minor binding pocket". nih.govresearchgate.net
These computational simulations predict the preferred orientation of the ligand when bound to the receptor, minimizing the binding energy. The analysis of the top-scoring poses reveals detailed ligand-protein interactions that stabilize the complex. For Mavorixafor, key interactions include:
Ionic Interactions : The protonated amines of the molecule form strong ionic bonds with crucial acidic residues in the receptor, namely Asp97 and Glu288. nih.gov
Cation–π Interactions : The charged amine groups also engage in favorable cation–π interactions with the aromatic side chains of surrounding residues like Trp94, His113, and Tyr116. nih.gov
Hydrogen Bonding : The benzimidazole ring of Mavorixafor is predicted to form a charge-assisted hydrogen bond with Glu288. nih.gov
These specific interactions, predicted through docking, align with mutational analysis data and explain the compound's high affinity and selectivity for CXCR4. nih.gov The binding mode suggests that Mavorixafor acts as an allosteric inhibitor, occupying a site distinct from the primary binding site of the natural ligand, CXCL12, thereby preventing receptor activation. nih.govresearchgate.net
| Interaction Type | Mavorixafor Moiety | CXCR4 Residue | Reference |
|---|---|---|---|
| Ionic Interaction | Primary/Tertiary Amine | Asp97, Glu288 | nih.gov |
| Cation–π Interaction | Amine Groups | Trp94, His113, Tyr116 | nih.gov |
| Hydrogen Bond | Benzimidazole Ring | Glu288 | nih.gov |
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. MD simulations have been employed to assess the stability of the docked pose of Mavorixafor and similar CXCR4 modulators, confirming that the identified interactions are maintained in a more realistic, solvated environment. nih.govnih.govnih.gov
In these simulations, the protein-ligand complex is placed in a simulated physiological environment, including a lipid bilayer (for membrane proteins like CXCR4) and explicit water molecules. nih.govnih.gov The system's trajectory is then calculated over nanoseconds, allowing researchers to observe the conformational changes in both the ligand and the receptor. Key analyses performed during MD simulations include:
Root-Mean-Square Deviation (RMSD) : This metric is used to evaluate the stability of the complex. Stable RMSD values for the protein backbone and the ligand indicate that the binding pose is maintained throughout the simulation. nih.gov
Root-Mean-Square Fluctuation (RMSF) : RMSF analysis identifies the flexibility of different parts of the protein and ligand. For instance, it can reveal which parts of the ligand are most mobile within the binding pocket, potentially guiding further optimization. nih.gov
MD simulations performed on CXCR4 have also been used to study the effects of mutations on receptor structure and signaling, providing a dynamic context for how antagonists like Mavorixafor can stabilize specific receptor conformations. uni-freiburg.de These studies are crucial for understanding the nuances of binding dynamics and the allosteric modulation that Mavorixafor exerts on CXCR4. nih.govnih.gov
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For CXCR4 antagonists, pharmacophore models have been developed based on the structures of known active compounds. nih.gov These models typically consist of a specific spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and positive ionizable centers. nih.govnih.gov
A validated pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the required features and are therefore likely to be active. nih.govnih.gov Studies have shown that pharmacophore-based screening can be highly effective, demonstrating high sensitivity and selectivity in identifying diverse CXCR4 antagonists. nih.gov The performance of these models is often compared with other screening methods like docking, and in many cases, a well-constructed pharmacophore model proves to be a superior filter for hit identification. nih.gov This approach is invaluable for designing new ligands that retain the key interaction points of the Mavorixafor scaffold while exploring novel chemical space.
De Novo Drug Design Methodologies Applied to the C27H21F2N5O2 Scaffold
De novo drug design involves the computational generation of novel molecular structures with desired properties, starting from scratch or from a small molecular fragment. cloudfront.net This approach has been applied to the discovery of novel CXCR4 antagonists, demonstrating its utility in creating innovative molecular scaffolds beyond those already known. cloudfront.netnih.gov
One common strategy is fragment-based de novo design. This involves selecting molecular fragments known to be present in GPCR ligands or specifically in CXCR4 antagonists and computationally assembling them in the receptor's binding pocket to create new, complete molecules. cloudfront.net Evolutionary algorithms can be used to "grow" molecules within the constraints of the binding site, optimizing for properties like binding affinity and synthetic feasibility. nih.gov Such methodologies allow for the exploration of a much broader chemical space than traditional high-throughput screening and can lead to the discovery of compounds with novel intellectual property, using scaffolds like that of Mavorixafor as a starting point for generating new ideas.
Application of Artificial Intelligence and Machine Learning in Chemical Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of CXCR4, ML models have been developed to predict the inhibitory activity of compounds. nih.gov These models are trained on large datasets of molecules with known activity against the CXCR4 target. By learning the complex relationships between molecular descriptors (physicochemical properties, structural fingerprints) and biological activity, the trained model can then predict the CXCR4 inhibitory potential of new, untested compounds. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is crucial to avoid late-stage failures. researchgate.net In silico models are widely used to estimate these pharmacokinetic properties directly from a compound's chemical structure. nih.govspringernature.com For Mavorixafor, computational tools and subsequent experimental data have provided a clear ADME profile.
In silico predictions for Mavorixafor indicated that it possesses drug-like properties. drugbank.com Key predicted and experimentally verified parameters include its metabolism primarily by the CYP3A4 and, to a lesser extent, the CYP2D6 enzymes. drugbank.com Mavorixafor is also known to be highly bound to plasma proteins (>93%). drugbank.com Regulatory reviews have incorporated data from in silico and in vitro ADME studies, noting parameters like plasma protein binding across different species. fda.gov These predictions help guide the design of compounds with favorable pharmacokinetic profiles, ensuring that a potent molecule can also reach its target in the body and persist for a therapeutically effective duration.
| ADME Property | Predicted/Observed Value | Reference |
|---|---|---|
| Metabolism | CYP3A4, CYP2D6 | drugbank.com |
| Plasma Protein Binding | >93% (human) | drugbank.com |
| Volume of Distribution (Vd) | 768 L (in adults) | drugbank.com |
| Time to Max Concentration (Tmax) | ~2.8 hours | drugbank.com |
Virtual Screening Strategies for Identification of Novel Leads
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the CXCR4 receptor, various VS strategies have been successfully employed to discover novel antagonists. These strategies often involve a hierarchical or sequential workflow to efficiently filter vast chemical databases like ZINC, which contains millions of compounds. nih.gov
A typical hybrid VS workflow for CXCR4 inhibitors might include:
Initial Filtering : The compound library is first filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to remove undesirable molecules. nih.gov
Ligand-Based Screening : A validated pharmacophore model is used as a 3D query to rapidly screen the filtered library, retaining only those molecules that match the key chemical features required for binding. nih.govnih.gov
Structure-Based Screening : The hits from the pharmacophore screen are then subjected to molecular docking into the CXCR4 binding site. The compounds are ranked based on their predicted binding affinity (docking score) and interaction patterns. nih.govnih.gov
This multi-step approach improves the hit rate by leveraging different computational methods, leading to the identification of potent and novel lead compounds that can then be synthesized and tested experimentally. nih.govnih.govresearchgate.net
Synthesis and Biological Evaluation of C27h21f2n5o2 Derivatives and Analogues
Rational Design of Structural Analogues Based on Established SAR Principles
Key Considerations for Analogue Design:
Hydrogen Bonding: The amino group on the pyrrolo[3,2-b]pyridine ring is a critical hydrogen bond donor. Analogues would likely explore the impact of substituting this group with other hydrogen bond donors or acceptors to probe the interaction with its biological target.
Aromatic Interactions: The two fluorophenyl groups are likely involved in π-π stacking or hydrophobic interactions within the target's binding pocket. The fluorine atoms can also modulate the electronic properties of the rings and potentially form halogen bonds.
Spirocyclic Core: The rigid spirocyclic core orients the substituents in a specific spatial arrangement. Modifications to this core would be synthetically challenging but could provide valuable insights into the required geometry for biological activity.
A hypothetical SAR study might involve the systematic modification of each part of the molecule, as illustrated in the table below.
| Modification Site | Proposed Modification | Rationale |
| Pyrrolo[3,2-b]pyridine | Substitution of the amino group | To probe the necessity and nature of hydrogen bonding interactions. |
| Pyrrolo[3,2-b]pyridine | Isomeric replacements (e.g., pyrrolo[2,3-c]pyridine) | To understand the importance of nitrogen positioning. |
| Fluorophenyl Rings | Alteration of fluorine position (ortho, meta, para) | To optimize halogen bonding and electronic effects. |
| Fluorophenyl Rings | Replacement with other substituted phenyl rings | To explore the impact of different electronic and steric properties. |
| Spirocyclic Core | Ring expansion or contraction | To alter the spatial orientation of key functional groups. |
Exploration of Hybrid Compound Approaches
Hybrid compound design involves combining pharmacophores from two or more different molecules to create a new chemical entity with potentially enhanced or novel biological activities. For the C26H21F2N5O2 scaffold, a hybrid approach could involve linking it to other known biologically active moieties.
For instance, if the primary biological target of C26H21F2N5O2 is a kinase, a hybrid molecule could be designed by incorporating a known hinge-binding motif from another kinase inhibitor. This could lead to a dual-inhibitor or a molecule with significantly increased potency for the target kinase.
Bioisosteric Replacements within the C27H21F2N5O2 Scaffold to Optimize Activity
Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar physical and chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. Within the C26H21F2N5O2 scaffold, several bioisosteric replacements could be envisioned.
Potential Bioisosteric Replacements:
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl ring | Thiophene, Pyridine | Altered electronic properties and potential for new interactions. |
| Fluorine | Chlorine, Methyl, Cyano | Modulation of lipophilicity, steric bulk, and electronic effects. |
| Amide carbonyl | Sulfonamide, Reverse Amide | Altered hydrogen bonding capacity and metabolic stability. |
| Pyrrole (B145914) NH | N-Methyl | Removal of a hydrogen bond donor, increased lipophilicity. |
Impact of Peripheral Substitutions on Biological Potency and Selectivity
Peripheral substitutions on the aromatic rings of C26H21F2N5O2 would be expected to have a profound impact on its biological activity. The nature, size, and position of these substituents can influence the molecule's binding affinity, selectivity for its target over other related proteins, and its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
For example, the introduction of small, electron-withdrawing groups like a cyano or nitro group could enhance binding affinity through favorable electronic interactions. Conversely, the addition of bulky substituents could introduce steric hindrance, potentially decreasing potency but increasing selectivity if the binding pocket of the intended target can accommodate the group while that of off-targets cannot.
A systematic study of peripheral substitutions would be crucial for optimizing the lead compound. A hypothetical study might yield results similar to those presented in the table below, assuming a generic biological activity assay.
| Compound | R1 (on phenyl) | R2 (on phenyl) | IC50 (nM) |
| Lead (C26H21F2N5O2) | 4-F | 6-F | 50 |
| Analogue 1 | 4-Cl | 6-F | 45 |
| Analogue 2 | 4-CH3 | 6-F | 75 |
| Analogue 3 | 4-F | 5-F | 120 |
| Analogue 4 | 4-CN | 6-F | 30 |
Synthetic Challenges and Strategies for Library Generation of Derivatives
The synthesis of the C26H21F2N5O2 core and a library of its derivatives would present several synthetic challenges. The construction of the spirocyclic isoindolinone-pyrrolidine core is a key challenge, likely requiring a multi-step sequence. The stereochemistry of the spirocenter would also need to be carefully controlled, potentially through the use of a chiral auxiliary or an asymmetric catalyst.
Key Synthetic Steps and Challenges:
Spirocycle Formation: A potential strategy could involve a [3+2] cycloaddition reaction or a multi-component reaction to construct the highly substituted pyrrolidine (B122466) ring onto the isoindolinone precursor.
Functionalization: The introduction of the various substituents, particularly on the aromatic rings, would likely be achieved through standard aromatic substitution reactions. However, the compatibility of these reactions with the complex core structure would need to be carefully evaluated.
Library Generation: For the generation of a library of derivatives, a modular synthetic route would be highly desirable. This would allow for the late-stage introduction of diversity at various points in the molecule, facilitating the rapid synthesis of a wide range of analogues for SAR studies.
Future Directions and Emerging Research Avenues for C27h21f2n5o2
Integration of Multi-Omics Data in Compound Research for Comprehensive Understanding
To achieve a holistic understanding of the biological impact of C27H21F2N5O2, future research must pivot towards the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to map the compound's mechanism of action and its effects across multiple biological layers.
By correlating the compound's presence with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can construct a comprehensive network of its interactions within a biological system. This integrated analysis can reveal not only the primary targets of this compound but also its off-target effects and the downstream signaling pathways it modulates. Such a deep understanding is critical for predicting both efficacy and potential for adverse reactions.
| Omics Layer | Data Generated | Potential Insights for this compound Research |
| Genomics | DNA sequence variations | Identification of genetic biomarkers that may predict patient response to this compound. |
| Transcriptomics | RNA expression levels | Understanding of how this compound alters gene expression to exert its therapeutic effects. |
| Proteomics | Protein abundance and modifications | Direct identification of protein targets and pathways affected by the compound. |
| Metabolomics | Metabolite concentrations | Elucidation of the metabolic reprogramming induced by this compound. |
Development of Advanced Delivery Systems for Enhanced Biological Efficacy
The therapeutic success of any compound is intrinsically linked to its bioavailability and its ability to reach the target site in sufficient concentrations. For this compound, the development of advanced delivery systems is a crucial next step to enhance its biological efficacy.
Researchers are exploring various strategies, including encapsulation in nanoparticles, liposomes, and polymeric micelles. These delivery vehicles can protect the compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells. For instance, by functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells, it is possible to achieve targeted delivery of this compound, thereby increasing its therapeutic index and minimizing systemic toxicity.
| Delivery System | Key Features | Potential Advantages for this compound |
| Liposomes | Phospholipid vesicles | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for sustained release. |
| Polymeric Micelles | Self-assembling amphiphilic block copolymers | High stability, small size for improved tissue penetration, can be engineered for stimuli-responsive drug release. |
| Nanoparticles | Solid colloidal particles | High drug loading capacity, surface can be modified for targeting, controlled release kinetics. |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While initial studies of this compound may have focused on a specific disease area, its underlying mechanism of action could have implications for a broader range of pathologies. A systematic exploration of novel therapeutic applications is a key avenue for future research.
This can be achieved through a combination of computational and experimental approaches. In silico methods, such as molecular docking and pathway analysis, can predict potential new targets and disease associations. These predictions can then be validated through in vitro and in vivo disease models. For example, if this compound is found to modulate inflammatory pathways, its potential application in autoimmune diseases, neuroinflammation, and cardiovascular diseases should be investigated. High-throughput screening of the compound against a diverse panel of cell lines and disease models can also uncover unexpected therapeutic opportunities.
Collaborative Research Paradigms and Data Sharing Initiatives in Chemical Biology
The complexity of modern drug discovery and development necessitates a shift towards more collaborative research paradigms. For a compound like this compound, progress will be accelerated through open data sharing and interdisciplinary collaborations.
Establishing consortia that bring together academic researchers, pharmaceutical companies, and regulatory agencies can create a synergistic environment for advancing the understanding and application of this compound. Open-access databases where researchers can deposit and share their findings on this compound—from initial screening hits to detailed mechanistic studies—will prevent duplication of effort and foster a more comprehensive and collective understanding. These initiatives can also facilitate the standardization of assays and protocols, ensuring that data generated across different laboratories is comparable and robust. The future of this compound research lies not in isolated efforts, but in a global, collaborative endeavor to unlock its full therapeutic potential.
Table of Compound Names Mentioned:
| Chemical Formula | Common Name/Identifier |
| This compound | This compound |
Q & A
Q. How can cross-laboratory collaborations enhance the reliability of C₂₇H₂₁F₂N₅O₂ research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
